Nucleophilicity Parameters: 1-(2-Phenylethynyl)-2-pyrrolidinone vs. Sulfonamide‑Protected Phenylethynyl Ynamide
The nucleophilicity of 1-(2-phenylethynyl)-2-pyrrolidinone was quantified using the Mayr nucleophilicity scale, yielding parameters N = 3.12 and sN = 0.85 in dichloromethane [1]. In direct comparison, a sulfonamide‑protected analog, 4‑methyl‑N‑(2‑phenylethynyl)‑N‑(phenylmethyl)benzenesulfonamide, exhibits N = 3.85 and sN = 0.84 under identical solvent conditions [2]. The lower N value of the pyrrolidinone‑based ynamide indicates reduced nucleophilicity compared to the sulfonamide derivative, a difference that can be exploited when milder reactivity is desired or when the pyrrolidinone framework is required for downstream cycloaddition or asymmetric transformations.
| Evidence Dimension | Nucleophilicity (Mayr N parameter) |
|---|---|
| Target Compound Data | N = 3.12 |
| Comparator Or Baseline | 4‑methyl‑N‑(2‑phenylethynyl)‑N‑(phenylmethyl)benzenesulfonamide, N = 3.85 |
| Quantified Difference | ΔN = -0.73 (approx. 23% higher nucleophilicity for sulfonamide comparator) |
| Conditions | Dichloromethane solvent; benzhydrylium ion electrophile series |
Why This Matters
Quantitative nucleophilicity parameters allow prediction of reaction rates with electrophilic partners, enabling rational selection of the appropriate ynamide for a given transformation and avoiding unwanted side reactions.
- [1] Mayr's Database of Reactivity Parameters, 1-(phenylethynyl)pyrrolidin-2-one View Source
- [2] Mayr's Database of Reactivity Parameters, 4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)benzenesulfonamide View Source
